![molecular formula C16H20BrNO2 B3000766 N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide CAS No. 1609408-95-8](/img/structure/B3000766.png)
N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide
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Overview
Description
The compound "N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide" is a derivative of phenethylamine and benzylamine, which are often studied for their potential psychoactive properties and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves the use of readily available precursors and common synthetic pathways. For instance, the synthesis of N-benzyl phenethylamines can be achieved through N-reductive alkylation, as seen in the preparation of various regioisomeric compounds related to the psychoactive 25B-NBOMe drug . Similarly, the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines involves a common synthetic pathway, indicating that the synthesis of "N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine hydrobromide" could potentially follow a similar route .
Molecular Structure Analysis
The molecular structure of related
Scientific Research Applications
Chemical Synthesis and Spectral Analysis
The chemical derivative 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one, which involves N-(4-methoxybenzyl)-1-(3-methoxyphenyl)methanamine, was synthesized and analyzed using various NMR techniques, indicating its use in the field of chemical synthesis and structural analysis (Dekić et al., 2020).
Application in Drug Analysis
The compound and its derivatives have been identified in drug analysis, particularly in the context of NBOMe derivatives, a class of designer hallucinogenic drugs. The analysis is crucial for identifying substances in forensic toxicology (Poklis et al., 2015).
Synthesis of Other Chemical Compounds
The title compound and its derivatives are used in the synthesis of various chemical structures, such as N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, showcasing its importance in the synthesis of complex organic compounds (Younas et al., 2014).
Oligoribonucleotide Synthesis
The 4-methoxybenzyl group, a part of this compound, has been used as a new protecting group in the synthesis of oligoribonucleotides, demonstrating its application in the field of nucleic acid chemistry (Takaku & Kamaike, 1982).
Amidine Protection in Chemical Synthesis
The compound is involved in the protection of amidinonaphthol in the field of chemical synthesis, illustrating its role in protecting group strategies which are crucial in organic synthesis (Bailey et al., 1999).
Benzylation in Organic Synthesis
The compound plays a role in the benzylation of alcohols and phenols, indicating its utility in organic synthetic methods (Carlsen, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.BrH/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKAXWQJBNCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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